N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide
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Overview
Description
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a tetrazole ring and a methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved through the condensation of benzoic acid with an appropriate amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzamide-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogenating agents like bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that alters cellular function.
Comparison with Similar Compounds
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonylphenylacetamide: Shares a similar methoxyphenyl group but has a benzimidazole core instead of a tetrazole ring.
5-(4-Methoxyphenyl)-1H-indole: Contains a methoxyphenyl group attached to an indole ring, differing in the heterocyclic structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group linked to an aniline derivative, highlighting variations in the amine functionality.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYIEZSTQDFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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